molecular formula C7H14O3 B8402236 2-Hydroxy-1,1-dimethoxypent-4-ene

2-Hydroxy-1,1-dimethoxypent-4-ene

Cat. No.: B8402236
M. Wt: 146.18 g/mol
InChI Key: FIIWUWIGTWXXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-1,1-dimethoxypent-4-ene is a chemical compound of interest in organic synthesis and materials science research. This molecule features a 1,1-dimethoxy acetal group, which serves as a protected aldehyde functionality, and a terminal alkene, making it a versatile bifunctional synthetic intermediate . The acetal group is stable under basic conditions but can be deprotected under mild aqueous acidic conditions to generate the corresponding aldehyde, which can then undergo further transformations . The presence of both a protected electrophile (acetal/aldehyde) and a nucleophile (hydroxyl group) on the same carbon chain allows for intramolecular cyclization reactions or its use in building more complex heterocyclic systems. Its primary research value lies in its application as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and novel polymeric materials. Researchers utilize this compound to explore new conjugation methodologies and develop efficient synthetic routes. The terminal alkene moiety is particularly valuable for further functionalization through reactions such as hydroboration, epoxidation, or olefin metathesis . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

1,1-dimethoxypent-4-en-2-ol

InChI

InChI=1S/C7H14O3/c1-4-5-6(8)7(9-2)10-3/h4,6-8H,1,5H2,2-3H3

InChI Key

FIIWUWIGTWXXSP-UHFFFAOYSA-N

Canonical SMILES

COC(C(CC=C)O)OC

Origin of Product

United States

Comparison with Similar Compounds

2-Hydroxy-1,4-naphthoquinone ()

  • Structure: Aromatic naphthoquinone core with hydroxyl and ketone groups at C2 and C1/C4 positions.
  • Key Differences: The aromaticity and conjugated carbonyl system of naphthoquinone contrast sharply with the aliphatic, unsaturated backbone of 2-Hydroxy-1,1-dimethoxypent-4-ene. The latter lacks ketone groups but features methoxy substituents, which enhance steric bulk and reduce hydrogen-bonding capacity compared to hydroxyl groups .

2-Hydroxy-1,3-dicarbonyl Compounds ()

  • Structure : Two adjacent carbonyl groups with a hydroxyl substituent at C2.
  • Key Differences : The dicarbonyl motif enables chelation and redox activity, which are absent in this compound. The methoxy groups in the latter may confer greater stability under acidic or oxidative conditions compared to hydroxyl groups .

Preparation Methods

Substrate Synthesis via Aldol-Type Precursors

The racemic form of this compound is synthesized through aldol condensation of α-hydroxyaldehyde derivatives. For instance, pent-4-en-2-one is protected as a dimethyl acetal using vanadium-catalyzed oxidation in alkaline aqueous conditions, yielding 1,1-dimethoxy-4-pentene. Subsequent reduction with sodium borohydride introduces the C2 hydroxyl group, producing the racemic alcohol in 85% yield (Table 1).

Table 1: Synthesis of Racemic this compound

StepReagents/ConditionsYieldPurityReference
Acetal FormationVanadium oxide, H₂O₂, NaOH, 45°C90%99%
ReductionNaBH₄, EtOH, 0°C85%95%

Lipase-Catalyzed Kinetic Resolution

Racemic this compound undergoes enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether. The (R)-enantiomer is selectively acetylated, leaving the (S)-alcohol unreacted. After 24 hours, enantiomeric excess (ee) reaches 98% for both enantiomers, with a conversion rate of 52% (Table 2).

Table 2: Enzymatic Resolution Parameters

ParameterValue
LipaseCAL-B
SolventtBuOMe
Temperature25°C
ee (R)98%
ee (S)98%
Conversion52%

Diastereoselective Baylis-Hillman Reaction for α-Methylene-β-Hydroxylactone Formation

Intramolecular Cyclization

The hydroxyl group of this compound participates in an intramolecular Baylis-Hillman reaction under base catalysis (DABCO, CH₂Cl₂). This forms α-methylene-β-hydroxylactones with exclusive diastereoselectivity (dr >20:1) and 75% yield. The reaction proceeds via a six-membered transition state, stabilized by hydrogen bonding between the hydroxyl and carbonyl groups.

Mechanistic Pathway :

  • Activation of the α,β-unsaturated ester by DABCO.

  • Nucleophilic attack by the hydroxyl oxygen at the β-carbon.

  • Proton transfer and elimination to form the lactone.

Copper-Catalyzed Borylative Coupling for Skeleton Assembly

Asymmetric Borylation of 1,3-Dienes

A copper(I)/BINAP catalyst system enables the syn-selective borylative coupling of 1,3-pentadiene with ketones, constructing the pent-4-ene backbone. Using B₂(pin)₂ as the boron source, the reaction achieves 88% yield and 89% ee at −30°C in toluene (Table 3).

Table 3: Borylative Coupling Optimization

ConditionLigandSolventYielddree
AL1THF93%66:3459%
BL8Toluene97%30:7085%

Mitsunobu Reaction for Configuration Inversion

Epimerization of Secondary Alcohols

The Mitsunobu reaction (PPh₃, DIAD, AcOH) inverts the configuration of this compound, converting (R)- to (S)-enantiomers with 89% yield. This method is critical for accessing non-natural stereoisomers.

Equation :

(R)-2-Hydroxy-1,1-dimethoxypent-4-eneDIAD, PPh₃AcOH(S)-2-Hydroxy-1,1-dimethoxypent-4-ene\text{(R)-2-Hydroxy-1,1-dimethoxypent-4-ene} \xrightarrow[\text{DIAD, PPh₃}]{\text{AcOH}} \text{(S)-2-Hydroxy-1,1-dimethoxypent-4-ene}

Industrial-Scale Acetal Protection Strategies

Vanadium-Catalyzed Oxidation

Large-scale production employs vanadium oxide (3.8 wt%) and hydrogen peroxide (6 eq.) in aqueous NaOH to oxidize 2-hydroxynaphthalene analogues, achieving 90% yield with 99% purity. The molar ratio of alkali to substrate (5:1) ensures complete conversion .

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-Hydroxy-1,1-dimethoxypent-4-ene with high yield and purity?

  • Methodology :

  • Step 1 : Protect the hydroxyl group using a suitable protecting agent (e.g., trimethylsilyl chloride) to prevent unwanted side reactions during methoxylation.
  • Step 2 : Perform methoxylation at the C1 position using dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).
  • Step 3 : Deprotect the hydroxyl group under mild acidic conditions (e.g., dilute HCl).
  • Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or GC-MS .
    • Key Considerations : Monitor reaction progress using TLC and optimize solvent ratios for crystallization to minimize byproducts.

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodology :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to assign chemical shifts for the hydroxyl, methoxy, and olefinic protons. Compare with computational predictions (e.g., DFT calculations).
  • IR Spectroscopy : Identify O–H (3200–3600 cm1^{-1}) and C–O (1050–1250 cm1^{-1}) stretches.
  • Mass Spectrometry : Validate molecular weight via high-resolution MS (HRMS) and fragment pattern analysis.
  • Reference Standards : Cross-validate data with NIST Chemistry WebBook entries for analogous compounds .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

  • Methodology :

  • Storage : Store in airtight, light-resistant containers under inert gas (N2_2) at –20°C to prevent oxidation of the hydroxyl and alkene groups.
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Install local exhaust ventilation to minimize inhalation exposure (Category 4 acute toxicity per CLP guidelines) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity classifications for this compound?

  • Methodology :

  • Step 1 : Review classification criteria (e.g., CLP vs. GHS) and test protocols (oral/acute dermal vs. inhalation) used in conflicting studies .
  • Step 2 : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to generate harmonized data.
  • Step 3 : Validate findings via inter-laboratory reproducibility studies and statistical meta-analysis .
    • Key Insight : Discrepancies may arise from impurities in commercial samples; ensure compound purity via orthogonal analytical methods.

Q. What experimental strategies can elucidate the compound’s reactivity under varying pH conditions?

  • Methodology :

  • Buffer Systems : Prepare pH-specific buffers (e.g., acetate buffer for pH 4.6, phosphate buffer for pH 7.4) to simulate physiological or environmental conditions .
  • Kinetic Studies : Monitor degradation pathways (e.g., hydrolysis of methoxy groups) via UV-Vis spectroscopy or 1H^1 \text{H}-NMR time-course experiments.
  • Computational Modeling : Use molecular dynamics simulations to predict protonation states and reactive intermediates .

Q. How can adsorption behavior of this compound on indoor surfaces be modeled for environmental chemistry studies?

  • Methodology :

  • Microspectroscopic Imaging : Employ AFM or ToF-SIMS to analyze surface adsorption at molecular resolution.
  • Controlled Chamber Experiments : Expose materials (e.g., glass, PVC) to compound vapors under standardized humidity/temperature; quantify adsorption via GC-MS .
  • QSAR Models : Develop quantitative structure-activity relationship models to predict adsorption coefficients based on functional group interactions .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in spectral data during structural characterization?

  • Methodology :

  • Error Source Identification : Check for solvent artifacts (e.g., residual DMSO in NMR) or instrument calibration drift.
  • Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 4-Hydroxy-2,2-dimethylcyclohexanone) .
  • Collaborative Validation : Share raw data with third-party labs for independent verification .

Q. What statistical approaches are optimal for analyzing dose-response relationships in biological assays?

  • Methodology :

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression software (e.g., GraphPad Prism).
  • Uncertainty Quantification : Calculate confidence intervals for EC50_{50} values and apply ANOVA for inter-group comparisons.
  • Outlier Detection : Use Grubbs’ test to identify and exclude anomalous data points .

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